Fmoc-Gly-OH-15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

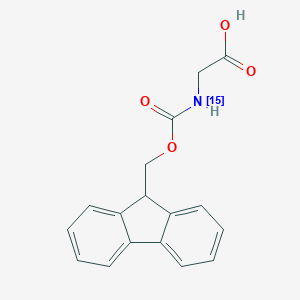

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKDFTQNXLHCGO-CPZJZEHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH]CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Fmoc-Gly-OH-15N in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Gly-OH-15N, a stable isotope-labeled derivative of the amino acid glycine, serves as a critical tool in modern biochemical and pharmaceutical research. Its unique atomic composition, featuring the heavy isotope of nitrogen (¹⁵N) and the fluorenylmethyloxycarbonyl (Fmoc) protecting group, enables precise tracking and quantification of peptides and proteins. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its utility in solid-phase peptide synthesis (SPPS), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Core Applications in Research

The primary application of this compound is as a building block in the synthesis of ¹⁵N-labeled peptides. The presence of the ¹⁵N isotope does not alter the chemical properties of the glycine residue, but it provides a distinct mass and nuclear spin, which are detectable by sophisticated analytical techniques. This isotopic labeling is instrumental in a variety of research areas:

-

Structural Biology: ¹⁵N-labeled peptides are extensively used in NMR spectroscopy to elucidate the three-dimensional structure and dynamics of proteins and peptides. The ¹⁵N nucleus provides an additional dimension of resolution in NMR experiments, aiding in the assignment of signals and the determination of molecular conformations.

-

Quantitative Proteomics: In mass spectrometry-based proteomics, peptides synthesized with this compound serve as invaluable internal standards for the accurate quantification of their unlabeled counterparts in complex biological samples. This is crucial for understanding changes in protein expression levels in various physiological and pathological states.

-

Metabolic Studies: Labeled peptides can be used as tracers to study metabolic pathways, enzyme kinetics, and protein-protein interactions in vivo and in vitro.

Solid-Phase Peptide Synthesis (SPPS) with this compound

This compound is specifically designed for use in Fmoc-based solid-phase peptide synthesis, a cornerstone technique for the chemical synthesis of peptides. The Fmoc group protects the α-amino group of glycine, preventing unwanted side reactions during peptide chain elongation.

Experimental Protocol: Manual Fmoc-SPPS of a Model Peptide

This protocol describes the manual synthesis of a hypothetical tripeptide, Ala-Gly(¹⁵N)-Phe, on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Preparation and Swelling:

- Weigh 100 mg of Rink Amide resin (loading capacity: 0.5 mmol/g) into a fritted syringe reaction vessel.

- Add 2 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

- Drain the DMF.

2. Fmoc Deprotection (First Amino Acid - Phenylalanine):

- Add 2 mL of 20% piperidine in DMF to the resin.

- Agitate for 5 minutes and drain.

- Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Coupling of the Second Amino Acid (this compound):

- In a separate vial, dissolve this compound (4 equivalents, 0.2 mmol, 59.6 mg), HBTU (3.9 equivalents, 0.195 mmol, 73.9 mg), and HOBt (4 equivalents, 0.2 mmol, 30.6 mg) in 1 mL of DMF.

- Add N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.4 mmol, 70 µL) to the activation mixture and vortex for 1 minute.

- Add the activated amino acid solution to the resin.

- Agitate the reaction vessel for 2 hours at room temperature.

- Drain the coupling solution and wash the resin with DMF (3 x 2 mL).

- Perform a Kaiser test to confirm complete coupling (beads remain colorless).

4. Fmoc Deprotection (Second Amino Acid - Glycine):

- Repeat the Fmoc deprotection steps as described in step 2.

5. Coupling of the Third Amino Acid (Fmoc-Ala-OH):

- Prepare the activated Fmoc-Ala-OH solution as described in step 3, using the appropriate molar equivalents.

- Couple the amino acid to the resin and wash as described in step 3.

6. Final Fmoc Deprotection:

- Repeat the Fmoc deprotection steps as described in step 2.

7. Cleavage and Deprotection:

- Wash the resin with dichloromethane (DCM) (3 x 2 mL) and dry under a stream of nitrogen.

- Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

- Add 2 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

- Filter the cleavage solution into a cold diethyl ether solution to precipitate the crude peptide.

- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

- Dry the crude peptide under vacuum.

8. Purification:

- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Resin [label="Resin Swelling\n(DMF)", fillcolor="#F1F3F4", fontcolor="#202124"];

Deprotection1 [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#FBBC05", fontcolor="#202124"];

Coupling1 [label="Coupling of\nFmoc-Phe-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Wash1 [label="Wash\n(DMF)", fillcolor="#F1F3F4", fontcolor="#202124"];

Deprotection2 [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#FBBC05", fontcolor="#202124"];

Coupling2 [label="Coupling of\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Wash2 [label="Wash\n(DMF)", fillcolor="#F1F3F4", fontcolor="#202124"];

Deprotection3 [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#FBBC05", fontcolor="#202124"];

Coupling3 [label="Coupling of\nFmoc-Ala-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Wash3 [label="Wash\n(DMF)", fillcolor="#F1F3F4", fontcolor="#202124"];

Final_Deprotection [label="Final Fmoc\nDeprotection", fillcolor="#FBBC05", fontcolor="#202124"];

Cleavage [label="Cleavage & Deprotection\n(TFA Cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Purification [label="Purification\n(RP-HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"];

Resin -> Deprotection1;

Deprotection1 -> Coupling1;

Coupling1 -> Wash1;

Wash1 -> Deprotection2;

Deprotection2 -> Coupling2;

Coupling2 -> Wash2;

Wash2 -> Deprotection3;

Deprotection3 -> Coupling3;

Coupling3 -> Wash3;

Wash3 -> Final_Deprotection;

Final_Deprotection -> Cleavage;

Cleavage -> Purification;

}

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

The incorporation of a ¹⁵N label into a peptide provides a powerful tool for NMR-based structural and dynamic studies. The ¹⁵N nucleus has a spin of 1/2, making it NMR active. Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a common experiment used to correlate the amide proton with its directly bonded nitrogen. Each amino acid residue (except proline) in a peptide will ideally give rise to a single cross-peak in the ¹H-¹⁵N HSQC spectrum, providing a unique fingerprint of the molecule.

Quantitative Data: ¹⁵N Chemical Shifts of Glycine in Peptides

The chemical shift of the ¹⁵N nucleus in the glycine residue is sensitive to its local chemical environment, including the nature of the neighboring amino acids and the secondary structure of the peptide. The following table summarizes the observed ¹⁵N isotropic chemical shifts for glycine in various oligopeptides in the solid state.

| Peptide Sequence | ¹⁵N Isotropic Chemical Shift (ppm) |

| Boc-Gly-Ala-Leu | 100.3 |

| Boc-Ala-Gly-Leu | 101.5 |

| Boc-Leu-Gly-Ala | 102.1 |

| Boc-Gly-Pro-Leu | 99.8 |

| Boc-Val-Gly-Val | 103.2 |

Data is illustrative and based on typical ranges found in the literature.

Caption: Workflow for NMR analysis of a ¹⁵N-labeled peptide.

Application in Quantitative Mass Spectrometry

In quantitative proteomics, stable isotope-labeled peptides are used as internal standards to accurately measure the amount of endogenous peptides in a biological sample. A known amount of the ¹⁵N-labeled peptide, which is chemically identical but mass-shifted compared to its natural counterpart, is spiked into the sample. The two forms co-elute during liquid chromatography and are detected by the mass spectrometer. The ratio of the signal intensities of the labeled and unlabeled peptides allows for precise quantification.

Experimental Protocol: Quantitative Analysis of a Peptide by LC-MS/MS

This protocol outlines a general workflow for the quantification of an endogenous peptide using a ¹⁵N-glycine labeled synthetic peptide as an internal standard.

1. Sample Preparation:

- Lyse the biological sample (e.g., cells or tissue) to extract proteins.

- Perform a protein concentration assay (e.g., BCA assay).

- Take a defined amount of protein (e.g., 50 µg) and reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide (IAA).

- Digest the proteins into peptides using a protease such as trypsin.

2. Internal Standard Spiking:

- Spike a known amount of the purified ¹⁵N-labeled synthetic peptide standard into the digested sample. The amount will depend on the expected concentration of the endogenous peptide.

3. Sample Clean-up:

- Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.

4. LC-MS/MS Analysis:

- Inject the cleaned peptide sample onto a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

- Separate the peptides using a reverse-phase column with a gradient of increasing organic solvent (e.g., acetonitrile).

- Operate the mass spectrometer in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to specifically monitor for the precursor and fragment ions of both the unlabeled (light) and ¹⁵N-labeled (heavy) versions of the target peptide.

5. Data Analysis:

- Integrate the peak areas for the light and heavy peptide transitions.

- Calculate the peak area ratio (light/heavy).

- Determine the concentration of the endogenous peptide in the original sample by comparing the measured ratio to a standard curve generated with known concentrations of the light peptide and a fixed concentration of the heavy internal standard.

Biological_Sample [label="Biological Sample\n(e.g., Cell Lysate)", fillcolor="#F1F3F4", fontcolor="#202124"];

Protein_Digestion [label="Protein Digestion\n(e.g., Trypsin)", fillcolor="#FBBC05", fontcolor="#202124"];

Spiking [label="Spike-in ¹⁵N-Labeled\nPeptide Standard", fillcolor="#34A853", fontcolor="#FFFFFF"];

LC_MS_Analysis [label="LC-MS/MS Analysis\n(Targeted Acquisition - SRM/PRM)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Data_Analysis [label="Data Analysis\n(Peak Area Ratio Calculation)", fillcolor="#FBBC05", fontcolor="#202124"];

Quantification [label="Absolute Quantification of\nEndogenous Peptide", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Biological_Sample -> Protein_Digestion;

Protein_Digestion -> Spiking;

Spiking -> LC_MS_Analysis;

LC_MS_Analysis -> Data_Analysis;

Data_Analysis -> Quantification;

}

Caption: Workflow for quantitative mass spectrometry using a ¹⁵N-labeled peptide standard.

A Comprehensive Technical Guide to the Synthesis and Isotopic Purity of Fmoc-Gly-OH-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and determination of isotopic purity for Fmoc-Gly-OH-¹⁵N, a critical building block in modern peptide synthesis and various biomedical research applications. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the synthesis and analysis workflow.

Introduction

N-(9-Fluorenylmethoxycarbonyl)-glycine-¹⁵N (Fmoc-Gly-OH-¹⁵N) is a stable isotope-labeled derivative of glycine, where the nitrogen atom is enriched with the ¹⁵N isotope. This labeling provides a powerful tool for researchers, enabling the tracking and quantification of glycine and glycine-containing peptides in complex biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its applications are pivotal in proteomics, metabolic studies, and the development of novel therapeutics.

The successful application of Fmoc-Gly-OH-¹⁵N hinges on its efficient synthesis and the accurate determination of its isotopic enrichment. This guide details the necessary procedures to achieve high chemical and isotopic purity.

Synthesis of Fmoc-Gly-OH-¹⁵N

The synthesis of Fmoc-Gly-OH-¹⁵N is a two-stage process: first, the synthesis of ¹⁵N-labeled glycine, followed by the protection of its amino group with the Fmoc moiety.

Stage 1: Synthesis of Glycine-¹⁵N

The synthesis of ¹⁵N-labeled glycine can be achieved through the amination of a haloacid, such as chloroacetic acid, using a ¹⁵N-labeled ammonia source.[1][2]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a solution of chloroacetic acid (e.g., 25 g in 25 mL of water) is prepared. This solution is slowly added to a sealed reaction vessel containing ¹⁵N-labeled aqueous ammonia (¹⁵NH₃) under constant agitation.[2] The reaction vessel should be equipped to handle a potential increase in pressure.

-

Reaction Conditions: The reaction mixture is allowed to stand at room temperature for 24 hours to ensure the complete conversion of chloroacetic acid to glycine.[2]

-

Work-up and Purification: Following the reaction, the excess ammonia and water are removed under reduced pressure. The resulting crude ¹⁵N-glycine is then purified. A common method involves dissolving the crude product in a minimal amount of hot water and then precipitating the glycine by adding methanol. The purified ¹⁵N-glycine crystals are collected by filtration and dried under vacuum.

Stage 2: Fmoc Protection of Glycine-¹⁵N

The protection of the amino group of ¹⁵N-glycine is achieved by reacting it with an Fmoc-donating reagent, such as 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[3]

Experimental Protocol:

-

Dissolution: The synthesized ¹⁵N-glycine (1 equivalent) is dissolved in a suitable aqueous basic solution, such as 10% sodium carbonate or a water:ethanol mixture (3:1).

-

Addition of Fmoc Reagent: Fmoc-Cl (1.2 equivalents) or Fmoc-OSu is added portion-wise to the stirred ¹⁵N-glycine solution at a controlled temperature, typically around 60°C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting ¹⁵N-glycine is consumed.

-

Acidification and Extraction: Upon completion, the reaction mixture is cooled to 0°C and acidified to a pH of 4-5 with 1M HCl. The precipitated Fmoc-Gly-OH-¹⁵N is then extracted with an organic solvent, such as ethyl acetate.

-

Purification and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to obtain high-purity Fmoc-Gly-OH-¹⁵N.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of Fmoc-Gly-OH-¹⁵N.

Isotopic Purity Determination

The determination of the isotopic purity of Fmoc-Gly-OH-¹⁵N is crucial for its intended applications. The primary techniques employed for this analysis are mass spectrometry and NMR spectroscopy.

Mass Spectrometry

Mass spectrometry (MS) is the most direct and common method for determining isotopic enrichment. High-resolution mass spectrometry can distinguish between the ¹⁴N and ¹⁵N isotopologues.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the synthesized Fmoc-Gly-OH-¹⁵N is prepared in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile with a small percentage of formic acid.

-

Mass Spectrometric Analysis: The sample is infused into a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR). The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: A high-resolution mass spectrum is acquired over the expected m/z range for both the unlabeled ([¹⁴N]Fmoc-Gly-OH+H)⁺ and the labeled ([¹⁵N]Fmoc-Gly-OH+H)⁺ species.

-

Data Analysis: The isotopic purity is calculated from the relative intensities of the monoisotopic peaks corresponding to the ¹⁴N and ¹⁵N-containing molecules. The natural isotopic abundance of other elements (e.g., ¹³C) should be taken into account for accurate calculations. The percentage of ¹⁵N incorporation is a key metric to assess the quality of the synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹⁵N NMR or ¹H-¹⁵N correlated spectra, can provide valuable information about the isotopic labeling.

Experimental Protocol:

-

Sample Preparation: The Fmoc-Gly-OH-¹⁵N sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

NMR Data Acquisition:

-

Direct ¹⁵N NMR: A direct ¹⁵N NMR spectrum can be acquired. The presence of a strong signal at the characteristic chemical shift for the glycine nitrogen confirms the enrichment.

-

¹H-¹⁵N HSQC: A Heteronuclear Single Quantum Coherence (HSQC) experiment is a more sensitive method that shows the correlation between the nitrogen atom and its attached proton(s). For Fmoc-Gly-OH-¹⁵N, this would reveal a correlation peak for the N-H group.

-

-

Data Analysis: The presence and integration of the signals in the ¹⁵N or ¹H-¹⁵N HSQC spectra confirm the successful incorporation of the ¹⁵N label. While precise quantification of isotopic enrichment by NMR can be challenging, it serves as an excellent qualitative confirmation.

Analytical Workflow for Isotopic Purity

Caption: Analytical workflow for determining the isotopic purity of Fmoc-Gly-OH-¹⁵N.

Data Presentation

Quantitative data related to the synthesis and characterization of Fmoc-Gly-OH-¹⁵N should be presented in a clear and structured format for easy comparison and interpretation.

Table 1: Synthesis and Purification Data

| Parameter | Typical Value | Reference |

| Starting Material | Glycine-¹⁵N (>98% isotopic purity) | |

| Fmoc Reagent | Fmoc-Cl or Fmoc-OSu | |

| Reaction Yield | 80-90% | |

| Chemical Purity (post-recrystallization) | >98% | |

| Melting Point | 174-175 °C |

Table 2: Isotopic Purity and Characterization Data

| Analytical Technique | Parameter | Typical Value | Reference |

| Mass Spectrometry | Isotopic Purity (¹⁵N atom %) | >98% | |

| Molecular Weight (¹⁵N) | 298.30 g/mol | ||

| NMR Spectroscopy | ¹H-¹⁵N HSQC | Correlation peak present |

Conclusion

The synthesis of high-purity Fmoc-Gly-OH-¹⁵N is readily achievable through a two-stage process involving the initial synthesis of ¹⁵N-labeled glycine followed by standard Fmoc protection chemistry. Rigorous purification and subsequent analysis by mass spectrometry and NMR spectroscopy are essential to confirm both the chemical and isotopic purity of the final product. This guide provides the necessary protocols and frameworks for researchers to successfully synthesize and characterize this important isotopically labeled amino acid for their research and development needs.

References

Fmoc-Gly-OH-15N CAS number and molecular weight

This technical guide provides comprehensive information on Fmoc-Gly-OH-15N, a crucial reagent for researchers, scientists, and professionals in drug development and proteomics. It details the compound's properties, its application in solid-phase peptide synthesis (SPPS), and includes a generalized experimental protocol.

Core Compound Data

This compound, also known as N-(9-Fluorenylmethoxycarbonyl)-glycine-15N, is a stable isotope-labeled amino acid derivative. The incorporation of the nitrogen-15 isotope makes it an invaluable tool for quantitative proteomics and biomolecular NMR studies.

| Property | Value | References |

| CAS Number | 125700-33-6 | [1][2][3][4] |

| Molecular Weight | 298.30 g/mol | [1] |

| Synonyms | Fmoc-glycine-15N, N-Fmoc-glycine-15N | |

| Appearance | White to off-white solid | |

| Isotopic Purity | Typically ≥98 atom % 15N | |

| Applications | Peptide synthesis, MS-based protein quantitation, Biomolecular NMR |

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized in the Fmoc/tBu strategy of solid-phase peptide synthesis. The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support resin.

Materials:

-

Fmoc-protected amino acid (e.g., this compound)

-

Solid support resin (e.g., Wang resin for C-terminal carboxylic acid, Rink Amide resin for C-terminal amide)

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Methodology:

-

Resin Swelling: The solid support resin is swelled in a suitable solvent, typically DMF or DCM, for 30-60 minutes to ensure optimal reaction conditions.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treating the resin with a 20% piperidine in DMF solution for approximately 15-30 minutes. This exposes a free amine for the subsequent coupling step. The resin is then thoroughly washed with DMF to remove residual piperidine.

-

Amino Acid Coupling: The this compound is pre-activated by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin with the free amine. The coupling reaction proceeds for 1-4 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.

-

Washing: Following the coupling reaction, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Deprotection: Once the desired peptide sequence is assembled, the final Fmoc group is removed using the deprotection solution.

-

Cleavage and Global Deprotection: The synthesized peptide is cleaved from the resin, and any side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours.

-

Peptide Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the key workflows in the application of this compound.

References

Applications of 15N Labeled Amino Acids in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of 15N labeled amino acids in the field of proteomics. Metabolic labeling with stable isotopes, such as 15N, is a powerful technique for accurate and large-scale relative protein quantification.[1][2][3] This method involves the in vivo incorporation of amino acids containing the heavy nitrogen isotope (15N) into all proteins of a cell or organism.[4] By comparing the mass spectra of these "heavy" proteins with their "light" (14N) counterparts, researchers can achieve precise quantification of changes in protein abundance between different biological samples.[5] This guide will delve into the core principles, experimental protocols, data analysis workflows, and diverse applications of this essential quantitative proteomics strategy.

Core Principles of 15N Metabolic Labeling

Metabolic labeling with 15N is an in vivo labeling technique where organisms or cells are cultured in a medium containing 15N-labeled nitrogen sources, typically 15N-labeled amino acids or ammonium salts. During protein synthesis, these labeled amino acids are incorporated into the entire proteome, resulting in a mass shift for every protein and peptide containing nitrogen.

The fundamental principle lies in the mass difference between the heavy (15N) and light (14N) isotopes. This mass difference is detected by a mass spectrometer, allowing for the differentiation and relative quantification of proteins from two different samples that are mixed together. Since the samples are combined at a very early stage, this method significantly minimizes experimental variations that can be introduced during sample preparation.

Applications of 15N Labeled Amino Acids in Proteomics

The versatility of 15N metabolic labeling has led to its application across a wide range of biological research areas, from fundamental cell biology to preclinical studies.

Global Proteome Quantification

15N labeling enables the relative quantification of thousands of proteins in a single experiment, providing a global snapshot of the proteome's response to various stimuli or conditions. This is invaluable for identifying differentially expressed proteins and gaining insights into cellular processes.

Studies in Model Organisms

This technique has been successfully applied to a variety of model organisms, including:

-

Plants (e.g., Arabidopsis thaliana) : To study responses to environmental stress such as heat and osmotic stress.

-

Mammals (e.g., Mice and Rats) : For quantitative proteomics of different tissues, including the brain and plasma, to study diseases and metabolic pathways.

-

Caenorhabditis elegans and Drosophila melanogaster : As powerful models for developmental biology and regulatory processes.

Applications in Drug Discovery and Development

In the pharmaceutical industry, 15N labeling can be used to:

-

Identify protein targets of novel drug candidates.

-

Elucidate the mechanism of action of drugs by observing changes in protein expression profiles.

-

Discover biomarkers for disease diagnosis and prognosis.

Protein Turnover Studies

By monitoring the rate of incorporation of 15N-labeled amino acids into proteins, researchers can study protein synthesis and degradation rates, providing crucial information on protein dynamics and homeostasis.

Experimental Protocols for 15N Metabolic Labeling

A successful 15N labeling experiment requires careful planning and execution. The general workflow involves metabolic labeling, sample mixing, protein extraction and digestion, followed by mass spectrometry analysis.

Detailed Protocol for 15N Labeling in Cell Culture

-

Cell Culture: Grow cells in a standard "light" (14N) medium and a "heavy" (15N) medium, where the essential amino acids are replaced with their 15N-labeled counterparts. Ensure cells undergo a sufficient number of doublings to achieve near-complete incorporation of the heavy isotopes.

-

Harvesting and Mixing: Harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio based on cell count or total protein concentration.

-

Protein Extraction: Lyse the mixed cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Digestion: Reduce, alkylate, and digest the protein mixture with a protease, most commonly trypsin.

-

Sample Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

Detailed Protocol for 15N Labeling in Whole Organisms (e.g., Mice)

-

Dietary Labeling: Feed mice a diet where the sole protein source is 15N-labeled. The duration of the feeding is critical to achieve high enrichment, especially in tissues with slow protein turnover.

-

Tissue Harvesting: After the labeling period, harvest the tissues of interest from both the 15N-labeled and control (14N-fed) mice.

-

Sample Homogenization and Mixing: Homogenize the tissues and mix the "light" and "heavy" samples in a 1:1 ratio based on protein content.

-

Protein Extraction and Digestion: Follow standard protocols for protein extraction and digestion from tissues.

Data Analysis and Interpretation

The analysis of 15N labeling data presents unique challenges due to the variable mass shift of peptides depending on their nitrogen content.

Software for 15N Proteomics Data Analysis

Several software packages are available to handle the complexities of 15N data analysis, including:

-

Protein Prospector : An open-access web-based software that includes a workflow for 15N quantification.

-

Census : A freely available quantitative software that can analyze 15N-labeled data and calculate enrichment ratios.

-

MaxQuant : A popular proteomics software that supports various labeling techniques, including 15N.

Addressing Challenges: Incomplete Labeling

A common challenge is incomplete incorporation of the 15N isotope, which can complicate data analysis and affect quantification accuracy. It is crucial to determine the labeling efficiency and correct for it during data analysis. Labeling efficiency can typically range from 93-99%.

Quantitative Data Presentation

The final output of a 15N labeling experiment is a list of identified proteins with their corresponding abundance ratios between the experimental and control samples. This data is typically presented in tables for easy interpretation and comparison.

| Protein ID | Gene Name | Description | Log2 (15N/14N Ratio) | p-value |

| P12345 | HSP70 | Heat shock protein 70 | 2.5 | 0.001 |

| Q67890 | CAT | Catalase | -1.8 | 0.005 |

| A1B2C3 | ACTB | Beta-actin | 0.1 | 0.95 |

| Illustrative table of quantitative proteomics data from a 15N labeling experiment. The Log2 ratio indicates the fold change in protein abundance. |

| Parameter | Young Brain vs. Old Brain (Label-Free) | Young Brain vs. Old Brain (15N Labeled) |

| Number of Proteins Identified | ~500 | >500 |

| Number of Significantly Altered Proteins | <50 | >100 |

| Comparison of quantitative proteomics results with and without 15N internal standards, based on data from a study on mouse brains. |

Advantages and Limitations of 15N Labeling

Key Advantages

-

High Accuracy and Precision : Mixing samples at an early stage minimizes errors from sample processing.

-

Comprehensive Labeling : All proteins are labeled, providing a truly global quantification.

-

Versatility : Applicable to a wide range of organisms that can be metabolically labeled.

Potential Limitations and Considerations

-

Complexity of Data Analysis : The variable mass shift for each peptide complicates data analysis compared to methods like SILAC.

-

Incomplete Labeling : Achieving 100% isotope incorporation can be challenging, especially in complex organisms with slow protein turnover.

-

Cost : 15N-labeled media and diets can be expensive.

-

Potential for Isotope Effects : The introduction of heavy isotopes may have minor effects on cellular physiology and protein expression levels.

Comparison with Other Quantitative Proteomics Techniques

15N Labeling vs. SILAC

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is another popular metabolic labeling technique. The key difference is that SILAC uses labeled forms of specific amino acids (typically lysine and arginine), resulting in a predictable mass shift for tryptic peptides. This simplifies data analysis compared to the variable mass shifts in 15N labeling. However, 15N labeling is more broadly applicable to organisms where auxotrophic strains for specific amino acids are not available.

15N Labeling vs. Isobaric Tagging (e.g., iTRAQ, TMT)

Isobaric tags are chemical labels that are added to peptides in vitro. While these methods allow for higher multiplexing (i.e., comparing more samples simultaneously), they introduce the labels at a later stage in the workflow, which can lead to greater quantitative variability compared to metabolic labeling.

15N Labeling vs. Label-Free Quantification

Label-free methods are cost-effective but generally have lower quantitative accuracy and precision than labeling techniques. Label-based quantification, such as with 15N, is less susceptible to variations from instrument conditions and produces more consistent results.

Future Perspectives and Conclusion

15N metabolic labeling remains a cornerstone of quantitative proteomics due to its high accuracy and broad applicability. Future developments in mass spectrometry instrumentation and data analysis software will continue to improve the sensitivity and throughput of this technique. The combination of 15N labeling with targeted proteomics approaches, such as Parallel Reaction Monitoring (PRM), holds promise for achieving highly reliable quantification of even low-abundance proteins.

References

- 1. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 2. biorxiv.org [biorxiv.org]

- 3. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the field of solid-phase peptide synthesis (SPPS).[1] Its introduction revolutionized the synthesis of peptides, oligonucleotides, and other complex molecules, enabling the efficient and high-purity production essential for research, diagnostics, and therapeutic drug development.[1] This technical guide provides a comprehensive overview of the Fmoc group's role, including its chemical properties, reaction mechanisms, and practical application in SPPS, supplemented with quantitative data, detailed experimental protocols, and process visualizations.

The Chemical Foundation of Fmoc Protection

The efficacy of the Fmoc group lies in its unique chemical structure, which dictates its stability and cleavage mechanism.[1] It is a base-labile amine protecting group, meaning it is stable under acidic conditions but readily removed by a mild base.[2][3] This orthogonality is fundamental to its success in SPPS, allowing for the selective removal of the Nα-amino protecting group while acid-labile side-chain protecting groups remain intact.

Introduction of the Fmoc Group (Protection)

The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting the amino acid with an activated Fmoc derivative. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction proceeds via nucleophilic attack of the amino group on the activated carbonyl carbon of the Fmoc reagent.

Removal of the Fmoc Group (Deprotection)

The defining characteristic of the Fmoc group is its lability under mild basic conditions. Deprotection is achieved through a base-catalyzed β-elimination mechanism. A weak base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to a β-elimination, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The secondary amine used for deprotection also acts as a scavenger for the reactive DBF byproduct, forming a stable adduct.

The Fmoc Strategy in Solid-Phase Peptide Synthesis (SPPS)

Fmoc chemistry is the most widely used strategy in modern SPPS due to its mild reaction conditions and suitability for automation. The synthesis cycle involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble resin support.

The SPPS Cycle

The Fmoc-based SPPS cycle consists of three main steps that are repeated for each amino acid addition:

-

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a solution of a weak base, typically 20% piperidine in N,N-dimethylformamide (DMF).

-

Washing: The resin is thoroughly washed to remove the excess deprotection reagent and the dibenzofulvene-piperidine adduct.

-

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the peptide chain.

Advantages of the Fmoc Strategy

The Fmoc/tBu strategy offers several key advantages over the older Boc/Bzl strategy:

-

Milder Conditions: The repetitive deprotection steps are carried out under mild basic conditions, which is less harsh on the peptide and the resin support compared to the strong acids used in Boc chemistry.

-

Orthogonality: Fmoc chemistry provides true orthogonality between the temporary Nα-protection (base-labile) and the permanent side-chain protection (acid-labile), preventing premature cleavage of side-chain protecting groups.

-

Automation: The strong UV absorbance of the fluorenyl group allows for real-time monitoring of the deprotection step, which is highly advantageous for automated peptide synthesis.

-

Compatibility: The milder conditions are compatible with a wider range of sensitive and modified amino acids, such as those with phosphorylation or glycosylation.

Quantitative Data and Experimental Protocols

Deprotection Conditions and Kinetics

The efficiency of Fmoc deprotection is influenced by the base used, its concentration, and the reaction time. Piperidine is the most common base, but others like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine have also been investigated.

| Deprotection Reagent | Concentration in DMF | Typical Deprotection Time | Notes |

| Piperidine | 20% (v/v) | 2 x 5-15 minutes | Standard and most widely used condition. |

| Piperidine | 5% (v/v) | 2 x 10-20 minutes | Can be used to reduce side reactions in sensitive sequences. |

| DBU/Piperidine | 2% DBU / 2% Piperidine | 2 x 2-5 minutes | DBU is a much stronger, non-nucleophilic base that accelerates deprotection. Piperidine is added to scavenge DBF. |

| Piperazine/HOBt | 20% Piperazine / 0.1M HOBt | 2 x 10-20 minutes | Can minimize base-induced side reactions like aspartimide formation. |

Note: Deprotection times can vary depending on the specific amino acid sequence and the presence of any steric hindrance.

Studies on deprotection kinetics have shown that with 20% piperidine, Fmoc removal is typically complete within 3-5 minutes for most amino acids. However, for sterically hindered residues or during the synthesis of long, aggregating peptides, longer deprotection times or the use of stronger bases may be necessary.

Standard Experimental Protocol for a Single Coupling Cycle

The following is a generalized protocol for one cycle of amino acid addition in manual Fmoc-SPPS on a 0.1 mmol scale.

1. Resin Preparation:

-

Swell 100-200 mg of Fmoc-amino acid-loaded resin (substitution ~0.5-1.0 mmol/g) in DMF for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

3. Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5 x 2 mL).

-

Perform a Kaiser test to confirm the presence of a free primary amine.

4. Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of an activating agent (e.g., HBTU/HOBt or HATU) in 1.5 mL of DMF.

-

Add 8 equivalents of a base (e.g., DIPEA or NMM) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

5. Post-Coupling Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 2 mL).

-

Perform a Kaiser test to confirm the absence of free primary amines (completion of coupling).

-

Wash with dichloromethane (DCM) (3 x 2 mL) and dry the resin for the next cycle.

Common Side Reactions and Mitigation Strategies

While Fmoc chemistry is robust, several side reactions can occur, potentially impacting the purity and yield of the final peptide.

| Side Reaction | Description | Common Cause(s) | Mitigation Strategy |

| Aspartimide Formation | Cyclization of aspartic acid residues to a stable five-membered ring, which can lead to epimerization and the formation of β-aspartyl peptides. | Prolonged exposure to basic deprotection conditions, especially at Asp-Gly or Asp-Ser sequences. | Use a weaker base (e.g., piperazine), add HOBt to the deprotection solution, or use sterically hindered side-chain protecting groups for Asp. |

| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide upon deprotection, leading to cleavage from the resin. | Most prevalent with Proline or Glycine at the C-terminus of the dipeptide. | Use a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin or couple the first two amino acids as a pre-formed dipeptide. |

| Racemization | Loss of stereochemical integrity at the α-carbon of the activated amino acid during coupling. | Over-activation of the carboxylic acid, especially with residues like Cysteine and Histidine. | Use racemization suppressants like HOBt or OxymaPure with the coupling reagent. |

| Aggregation | Interchain hydrogen bonding of the growing peptide chains, leading to incomplete deprotection and coupling. | Common in hydrophobic sequences. | Use aggregation-disrupting solvents (e.g., NMP), elevate the synthesis temperature, or incorporate pseudoproline dipeptides. |

Conclusion

The Fmoc protecting group has become an indispensable tool in peptide synthesis, underpinning the production of a vast array of peptides for research and therapeutic applications. Its unique chemical properties, particularly its base lability and orthogonality with acid-labile side-chain protecting groups, have established Fmoc-based SPPS as the dominant methodology. By understanding the core principles of Fmoc chemistry, adhering to optimized protocols, and being aware of potential side reactions, researchers can effectively leverage this powerful strategy to synthesize complex peptides with high purity and yield, driving forward innovation in science and medicine.

References

Unlocking Molecular Insights: An In-depth Technical Guide to Isotopic Labeling for NMR Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug discovery, understanding the structure, dynamics, and interactions of proteins and other macromolecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for elucidating these molecular details in a near-native solution state. However, the inherent complexity and size of biomolecules often lead to crowded and uninterpretable NMR spectra. Isotopic labeling, the strategic incorporation of stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), is an indispensable tool that overcomes these limitations, paving the way for high-resolution structural and dynamic studies. This guide provides a comprehensive overview of the core principles, methodologies, and applications of isotopic labeling for NMR studies, tailored for researchers and professionals in the life sciences.

The Core Principles of Isotopic Labeling in NMR

The fundamental principle behind isotopic labeling in NMR lies in the manipulation of the nuclear spin properties of atoms within a molecule.[1] The most abundant, naturally occurring isotopes of carbon (¹²C) and nitrogen (¹⁴N) are not NMR-active. By replacing them with their NMR-active counterparts, ¹³C and ¹⁵N, which possess a nuclear spin of ½, we can generate signals that are detectable by NMR spectrometers.[1] This enrichment dramatically enhances sensitivity and allows for the use of multidimensional heteronuclear NMR experiments, which are crucial for resolving individual atomic signals in complex biomolecules.[1]

Deuterium (²H), a stable isotope of hydrogen, plays a different but equally important role. Its primary application is in reducing spectral complexity and improving relaxation properties, especially for larger proteins. By replacing protons (¹H) with deuterons, which have a much smaller gyromagnetic ratio, we can simplify crowded proton spectra and slow down the relaxation of other nuclei, leading to sharper NMR signals.[2]

Common Isotopes and Their Applications

The choice of isotope and labeling strategy is dictated by the specific research question, the size of the molecule, and budgetary considerations.

| Isotope | Natural Abundance | Key Applications in NMR |

| ¹³C | 1.1% | - Enables multidimensional correlation experiments for backbone and side-chain resonance assignment.[1] - Used in structural studies to determine carbon-carbon and carbon-proton distances. - Crucial for studying protein dynamics and ligand interactions. |

| ¹⁵N | 0.37% | - Essential for backbone resonance assignment through ¹H-¹⁵N correlation spectra (e.g., HSQC). - Used to study protein-ligand binding, protein-protein interactions, and dynamics by monitoring chemical shift perturbations and relaxation parameters. |

| ²H | 0.015% | - Reduces spectral complexity and line broadening in large proteins by minimizing ¹H-¹H dipolar couplings. - Used in TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments for studying high-molecular-weight systems. - Enables the study of dynamics at specific sites through selective deuteration. |

Strategic Approaches to Isotopic Labeling

Several labeling strategies have been developed to address different experimental needs, ranging from uniform incorporation to highly specific placement of isotopes.

Uniform Labeling

This is the most straightforward and cost-effective method, where the expression host (typically E. coli) is grown in a minimal medium containing ¹³C-glucose and/or ¹⁵N-ammonium chloride as the sole carbon and nitrogen sources, respectively. This results in the incorporation of the isotopes throughout the entire protein.

Advantages:

-

Relatively simple and inexpensive.

-

Provides a wealth of information for complete resonance assignment and structural determination of small to medium-sized proteins.

Disadvantages:

-

Can lead to severe spectral overlap in larger proteins (>25 kDa).

-

Scalar couplings between adjacent ¹³C atoms can complicate spectra and broaden signals.

Selective Labeling

To overcome the challenges of uniform labeling, selective labeling strategies are employed to introduce isotopes into specific types of amino acids or at specific atomic positions.

-

Amino Acid-Specific Labeling: This involves adding one or more types of ¹⁵N- and/or ¹³C-labeled amino acids to the growth medium of an auxotrophic bacterial strain or a cell-free expression system. This allows researchers to focus on specific residues that may be involved in an active site, a protein-protein interface, or a region of conformational change.

-

Reverse Labeling: In this approach, the protein is expressed in a medium containing uniformly labeled ¹³C-glucose and ¹⁵N-ammonium chloride, but one or more specific types of unlabeled amino acids are added. This results in "turning off" the NMR signals from those specific residues, thereby simplifying the spectrum.

-

Segmental Isotopic Labeling: For very large proteins or multi-domain proteins, it is often advantageous to label only a specific domain or segment. This can be achieved through techniques like expressed protein ligation or protein trans-splicing, where labeled and unlabeled protein fragments are ligated together.

Quantitative Data on Labeling Strategies

| Labeling Strategy | Typical Precursors | Relative Cost | Incorporation Efficiency | Key Advantages | Key Disadvantages |

| Uniform ¹⁵N Labeling | ¹⁵NH₄Cl | Low | High (>95%) | Cost-effective for backbone assignment and interaction studies. | Limited information for larger proteins. |

| Uniform ¹⁵N/¹³C Labeling | ¹⁵NH₄Cl, ¹³C-Glucose | Moderate | High (>95%) | Enables full resonance assignment and structure determination. | Spectral crowding for proteins >25 kDa. |

| Amino Acid-Specific Labeling | Labeled Amino Acids | High | High (>95%) | Simplifies spectra, focuses on specific regions of interest. | Can be expensive, may require auxotrophic strains. |

| Segmental Labeling | Labeled protein fragments | High | N/A | Enables study of large, multi-domain proteins. | Technically challenging, requires protein ligation expertise. |

Note: Costs are relative and can vary significantly based on supplier and scale. Incorporation efficiencies are typical for E. coli expression systems.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Uniform ¹⁵N and ¹³C Labeling of Proteins in E. coli

This protocol outlines a general procedure for producing a uniformly ¹⁵N- and ¹³C-labeled protein using a cost-effective approach where cells are initially grown in unlabeled rich media before being transferred to labeled minimal media for protein expression.

Materials:

-

E. coli expression strain transformed with the plasmid containing the gene of interest.

-

LB medium.

-

M9 minimal medium salts (10x).

-

¹⁵NH₄Cl (¹⁵N, 99%).

-

¹³C-D-glucose (U-¹³C₆, 99%).

-

Trace elements solution (100x).

-

1 M MgSO₄.

-

1 M CaCl₂.

-

Biotin and Thiamin solutions (1 mg/mL).

-

Appropriate antibiotic.

-

IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.

Procedure:

-

Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

-

Initial Growth in Unlabeled Medium: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.8-1.0. This step allows for the accumulation of a large cell mass without using expensive labeled nutrients.

-

Cell Harvest and Transfer: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 200 mL of M9 minimal medium lacking any carbon or nitrogen source. Centrifuge again and discard the supernatant. This washing step is crucial to remove any residual unlabeled nutrients.

-

Growth in Labeled Minimal Medium: Resuspend the washed cell pellet in 1 L of M9 minimal medium prepared with ¹⁵NH₄Cl (1 g/L) as the sole nitrogen source and ¹³C-D-glucose (2-4 g/L) as the sole carbon source. Supplement the medium with MgSO₄, CaCl₂, trace elements, biotin, and thiamin.

-

Induction: Allow the cells to adapt to the new medium by shaking at the desired expression temperature (e.g., 18-25°C) for 30-60 minutes. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Expression and Harvest: Continue to grow the cells for the optimal expression time (typically 4-16 hours) at the chosen temperature. Harvest the cells by centrifugation. The cell pellet containing the labeled protein can be stored at -80°C until purification.

Protocol 2: Amino Acid-Specific Labeling

This protocol provides a general framework for selectively labeling a protein with a specific type of ¹⁵N- and/or ¹³C-labeled amino acid. This method often requires an auxotrophic E. coli strain that cannot synthesize the amino acid to be labeled.

Materials:

-

Auxotrophic E. coli expression strain for the desired amino acid.

-

Minimal medium (as in Protocol 1, but with natural abundance ¹⁴NH₄Cl and ¹²C-glucose).

-

Complete set of unlabeled amino acids (except the one to be labeled).

-

The desired ¹⁵N- and/or ¹³C-labeled amino acid.

-

Other reagents as in Protocol 1.

Procedure:

-

Starter Culture: Grow a starter culture of the auxotrophic strain overnight in minimal medium supplemented with a small amount of the required (unlabeled) amino acid.

-

Main Culture: Inoculate 1 L of minimal medium with the starter culture. Supplement the medium with the complete mixture of unlabeled amino acids (typically 50-100 mg/L each), except for the amino acid that will be isotopically labeled.

-

Growth and Induction: Grow the cells at the desired temperature until the OD₆₀₀ reaches ~0.6.

-

Addition of Labeled Amino Acid: Add the sterile, dissolved ¹⁵N- and/or ¹³C-labeled amino acid to the culture (typically 100-200 mg/L). Allow the cells to grow for another 15-30 minutes to ensure uptake of the labeled amino acid.

-

Induction and Harvest: Induce protein expression with IPTG and harvest the cells as described in Protocol 1.

Visualizing Workflows and Pathways

Experimental Workflow for Protein NMR

The following diagram illustrates the typical workflow from gene to structure in a protein NMR study utilizing isotopic labeling.

Logical Relationships of Labeling Strategies

This diagram illustrates the decision-making process for choosing an appropriate isotopic labeling strategy based on the size of the protein and the research goals.

Signaling Pathway Example: MAPK/ERK Pathway

Isotopic labeling is a powerful tool for studying the conformational changes and interactions within signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. NMR studies using isotopically labeled components of this pathway can provide detailed insights into its regulation.

Conclusion

Isotopic labeling is a cornerstone of modern biomolecular NMR spectroscopy, enabling the study of a wide range of biological systems at atomic resolution. From the fundamental principles of uniform labeling to the sophisticated strategies of selective and segmental incorporation, these techniques provide researchers with an unparalleled ability to dissect the complexities of protein structure, dynamics, and function. As NMR technology continues to advance, the development of new and more efficient labeling methods will undoubtedly continue to push the boundaries of what is possible in molecular and cellular biology, with profound implications for basic research and drug development.

References

An In-depth Technical Guide to Utilizing Fmoc-Gly-OH-15N for Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Nα-(9-Fluorenylmethoxycarbonyl)-[¹⁵N]-glycine (Fmoc-Gly-OH-¹⁵N) in metabolic flux analysis (MFA). This stable isotope-labeled amino acid serves as a powerful tracer to elucidate the intricate pathways of nitrogen metabolism, particularly the contribution of glycine to downstream biosynthetic processes critical in various physiological and pathological states, including cancer metabolism. This document outlines the core principles, detailed experimental protocols, data presentation, and visualization of relevant metabolic pathways.

Introduction to Metabolic Flux Analysis with Fmoc-Gly-OH-¹⁵N

Metabolic flux analysis (MFA) is a quantitative methodology used to determine the rates of metabolic reactions within a biological system. By introducing a stable isotope-labeled substrate, such as ¹⁵N-labeled glycine, researchers can trace the path of the isotope through interconnected metabolic pathways. Fmoc-Gly-OH-¹⁵N is a protected form of glycine that can be introduced into cell culture media. Following cellular uptake and the removal of the Fmoc protecting group, the ¹⁵N-labeled glycine enters the cellular amino acid pool and is subsequently incorporated into various biomolecules.

The primary application of ¹⁵N-glycine tracing lies in its ability to unravel the complexities of one-carbon metabolism and nucleotide biosynthesis. Glycine is a key precursor for the de novo synthesis of purines, essential building blocks of DNA and RNA. By monitoring the incorporation of ¹⁵N from glycine into purine nucleotides like adenosine monophosphate (AMP), guanosine monophosphate (GMP), and their di- and tri-phosphate counterparts, researchers can quantify the flux through this critical pathway.[1][2] This information is invaluable for understanding the metabolic reprogramming that occurs in cancer cells to sustain their high proliferation rates and for identifying potential therapeutic targets within these pathways.[2][3]

Experimental Design and Workflow

A typical metabolic flux experiment using Fmoc-Gly-OH-¹⁵N involves several key stages, from cell culture and labeling to sample analysis and data interpretation. The following workflow provides a general framework that can be adapted to specific research questions and cell types.

Detailed Experimental Protocols

The following protocols are adapted from established methods for stable isotope tracing in mammalian cells and should be optimized for the specific cell line and experimental conditions.[4]

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. The seeding density should be optimized to achieve approximately 80% confluency at the end of the labeling period.

-

Media Preparation: Prepare custom culture medium that is devoid of unlabeled glycine. Supplement this medium with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled small molecule metabolites.

-

Tracer Introduction: On the day of the experiment, remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Replace the medium with the prepared glycine-free medium supplemented with a known concentration of Fmoc-Gly-OH-¹⁵N. The optimal concentration of the tracer should be determined empirically but typically ranges from the physiological concentration of glycine up to higher, non-toxic levels to ensure sufficient label incorporation.

-

Time-Course Labeling: Incubate the cells for various time points to monitor the dynamic incorporation of ¹⁵N into downstream metabolites. Typical time points can range from a few minutes to several hours, depending on the expected turnover rate of the metabolites of interest. For rapidly synthesized molecules like nucleotides, significant labeling can be observed within hours.

Metabolism Quenching and Metabolite Extraction

-

Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench metabolism. A common method is to aspirate the labeling medium and immediately add a cold quenching solution, such as 80:20 methanol:water, pre-chilled to -80°C.

-

Cell Lysis and Extraction: Scrape the cells in the cold quenching solution and transfer the cell suspension to a microcentrifuge tube. The extraction is typically performed by a series of freeze-thaw cycles or sonication to ensure complete cell lysis.

-

Phase Separation: To separate polar metabolites from lipids and proteins, a biphasic extraction is often employed. Add a solvent mixture, such as chloroform and water, to the cell extract. Vortex vigorously and centrifuge to separate the polar (aqueous), non-polar (organic), and protein/cell debris phases.

-

Sample Preparation for Analysis: Collect the polar phase containing the amino acids and nucleotides. Dry the extract using a vacuum concentrator and store it at -80°C until analysis. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatography: Separate the metabolites using liquid chromatography (LC). A reversed-phase C18 column is commonly used for the separation of amino acids and nucleotides. A gradient elution with solvents such as water with 0.1% formic acid (mobile phase A) and acetonitrile with 0.1% formic acid (mobile phase B) is typically employed.

-

Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-Exactive or similar) coupled to the LC system. The mass spectrometer should be operated in positive ion mode for the detection of protonated molecules.

-

Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. Additionally, use targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) to specifically measure the abundance of unlabeled (M+0) and ¹⁵N-labeled (M+1, M+2, etc.) isotopologues of glycine, purine nucleotides, and other relevant metabolites.

Data Presentation and Analysis

A key output of a metabolic flux experiment is the mass isotopomer distribution (MID) of metabolites. The MID represents the fractional abundance of each isotopologue of a particular metabolite. This data is then used to calculate the metabolic fluxes.

Quantitative Data Summary

The following table presents representative data on the incorporation of ¹⁵N from glycine into purine nucleotides in HeLa cells, adapted from a study by Boren et al. (2010). This data illustrates the time-dependent increase in the percentage of ¹⁵N-labeled purines, reflecting the activity of the de novo purine synthesis pathway.

| Time (hours) | % ¹⁵N-IMP | % ¹⁵N-AMP | % ¹⁵N-GMP |

| 0 | 0 | 0 | 0 |

| 0.5 | 10.2 | 8.5 | 7.9 |

| 1.0 | 18.5 | 15.3 | 14.2 |

| 1.5 | 25.1 | 21.0 | 19.8 |

| 2.0 | 30.8 | 26.1 | 24.5 |

| 4.0 | 45.2 | 39.8 | 38.1 |

| 6.0 | 55.9 | 50.3 | 48.7 |

This table is a representation of expected data based on published literature and serves as an example. Actual results will vary depending on the experimental conditions.

Visualization of Metabolic Pathways

Visualizing the metabolic pathways under investigation is crucial for interpreting the results of a metabolic flux analysis experiment. Graphviz (DOT language) can be used to create clear and informative diagrams of these pathways.

Glycine Metabolism and Entry into One-Carbon Metabolism

The ¹⁵N from glycine can be traced through several key metabolic nodes. The glycine cleavage system is a major route for glycine catabolism and a source of one-carbon units for the folate cycle.

De Novo Purine Biosynthesis Pathway

The nitrogen from glycine is directly incorporated into the purine ring structure. This diagram illustrates the key steps where ¹⁵N from glycine contributes to the formation of inosine monophosphate (IMP), the precursor to AMP and GMP.

Conclusion

Fmoc-Gly-OH-¹⁵N is a valuable tool for researchers in academia and the pharmaceutical industry to investigate nitrogen metabolism with high precision. The methodologies outlined in this guide provide a robust framework for designing and executing metabolic flux analysis experiments to quantify the contribution of glycine to essential biosynthetic pathways. The insights gained from such studies can significantly advance our understanding of cellular metabolism in health and disease, and aid in the discovery and development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Gly-OH-15N: Pricing, Availability, and Application in Modern Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the pricing, availability, and core applications of Fmoc-Gly-OH-15N, a crucial isotopically labeled building block in peptide research and development. This document details experimental protocols for its use in solid-phase peptide synthesis and subsequent analysis, offering a valuable resource for researchers in proteomics, drug discovery, and structural biology.

This compound: Overview and Commercial Availability

This compound, or N-(9-Fluorenylmethoxycarbonyl)-glycine-15N, is a derivative of the simplest amino acid, glycine, where the nitrogen atom is the stable isotope ¹⁵N. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus makes it ideally suited for solid-phase peptide synthesis (SPPS). The incorporation of ¹⁵N provides a specific isotopic label that is invaluable for quantitative analysis by mass spectrometry and for structural studies using nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical Properties

| Property | Value |

| CAS Number | 125700-33-6[1][2] |

| Molecular Formula | C₁₇H₁₅¹⁵NO₄ |

| Molecular Weight | ~298.30 g/mol [1][2] |

| Appearance | White solid[3] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N |

| Melting Point | 174-175 °C |

| Storage | 2-8°C, desiccated |

Price and Availability

The price and availability of this compound can vary between suppliers and are dependent on the quantity and required purity. Below is a summary of information from prominent chemical suppliers. Researchers are advised to consult the suppliers' websites for the most current pricing and stock information.

| Supplier | Catalog Number | Quantity | Price (USD) | Availability |

| Sigma-Aldrich | 485756 | 1 g | $648.00 | Available to ship today |

| Cambridge Isotope Laboratories, Inc. | NLM-694-1 | 1 g | $610.00 | Low stock |

| MedchemExpress | HY-Y1250S | Inquire | Inquire | Inquire |

Experimental Protocols: Application in Peptide Synthesis and Analysis

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a ¹⁵N label at a specific glycine residue within a peptide sequence. The following protocols provide a detailed methodology for its incorporation and subsequent analysis.

Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Labeled Peptide

This protocol outlines the manual synthesis of a peptide containing a ¹⁵N-labeled glycine residue on a rink amide resin, which will yield a C-terminally amidated peptide.

Materials:

-

Rink Amide resin

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Coupling of the First Amino Acid (Excluding Glycine-¹⁵N):

-

In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid and 2.9 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIPEA to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF.

-

-

Incorporation of this compound:

-

Perform the Fmoc deprotection step as described in step 2.

-

Activate this compound using the same procedure as in step 3.

-

Couple the activated this compound to the resin.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the desired sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step to remove the Fmoc group from the N-terminus.

-

Peptide Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis of the ¹⁵N-Labeled Peptide

2.2.1. Mass Spectrometry Analysis

Objective: To confirm the successful incorporation of the ¹⁵N label and to verify the molecular weight of the synthesized peptide.

Sample Preparation:

-

Dissolve a small amount of the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.

Procedure:

-

Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

-

The mass spectrum of the ¹⁵N-labeled peptide will show a mass shift corresponding to the number of incorporated ¹⁵N atoms. For a single ¹⁵N-glycine incorporation, the molecular weight will be increased by approximately 1 Da compared to the unlabeled peptide.

-

High-resolution mass spectrometry can be used to confirm the isotopic purity.

2.2.2. NMR Spectroscopy Analysis

Objective: To utilize the ¹⁵N label for structural and dynamic studies of the peptide.

Sample Preparation:

-

Dissolve the lyophilized ¹⁵N-labeled peptide in a suitable buffer for NMR analysis (e.g., phosphate buffer in H₂O/D₂O). The exact buffer conditions will depend on the specific experiment.

-

Transfer the sample to an NMR tube.

Procedure:

-

Acquire a ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum. This 2D NMR experiment correlates the proton and nitrogen atoms that are directly bonded, providing a unique signal for each ¹⁵N-H pair.

-

The signal corresponding to the ¹⁵N-labeled glycine will appear in the spectrum, allowing for its specific assignment and the study of its local environment and dynamics.

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.

Caption: Analytical Workflow for ¹⁵N-Labeled Peptides.

References

Navigating the Safety Profile of Fmoc-Gly-OH-15N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Safety Data at a Glance

For clarity and rapid assessment, the following tables summarize the key quantitative data for Fmoc-Gly-OH-15N and its non-labeled form.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C17H15(15N)O4 | [2] |

| Molecular Weight | 298.30 g/mol | |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 174-175 °C | |

| Solubility | Readily soluble in DMSO and DMF. Slightly soluble in methanol and ethanol. Insoluble in water. | |

| Isotopic Purity | ≥98 atom % 15N |

Table 2: Hazard Identification and Classification (for non-labeled Fmoc-Gly-OH)

| Hazard Statement | GHS Classification | Percentage of Notifications | Source |

| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (STOT SE 3) | 50% | |

| Causes skin irritation | Skin corrosion/irritation (Skin Irrit. 2) | 40% | |

| Causes serious eye irritation | Serious eye damage/eye irritation (Eye Irrit. 2) | 40% | |

| Harmful if swallowed | Acute toxicity, oral (Acute Tox. 4) | 20% | |

| Harmful if inhaled | Acute toxicity, inhalation (Acute Tox. 4) | 20% | |

| Harmful in contact with skin | Acute toxicity, dermal (Acute Tox. 4) | 10% |

Note: Aggregated GHS information from multiple ECHA C&L notifications indicates that 50% of reports classify the substance as not hazardous. The percentages above reflect the proportion of notifications that did include a hazard classification. Several suppliers state that the substance does not meet the criteria for classification as hazardous according to Regulation (EC) No 1272/2008.

Table 3: Storage and Handling

| Condition | Recommendation | Source |

| Storage Temperature | 2-8°C or -20°C | |

| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly closed container. Protect from light. | |

| Incompatibilities | Strong oxidizing agents. | |

| Handling | Handle in a well-ventilated place. Avoid formation of dust and aerosols. |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the potential hazards associated with the non-labeled Fmoc-Gly-OH, prudent laboratory practices are essential when handling this compound.

Personal Protective Equipment (PPE)

A standard safe handling workflow necessitates the use of appropriate personal protective equipment.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Spill and Exposure Response

In the event of a spill or exposure, the following protocols should be followed.

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE, including respiratory protection if dust is present. Avoid breathing dust, vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.

-

Containment and Cleaning: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust.

First-Aid Measures:

-